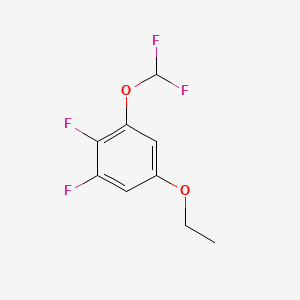

1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene

Description

1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene is a fluorinated aromatic compound characterized by fluorine atoms at positions 1 and 2, a difluoromethoxy (-OCHF₂) group at position 3, and an ethoxy (-OCH₂CH₃) substituent at position 4. This structure imparts unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The instability of intermediates, such as diamines, necessitates immediate use in subsequent reactions , a common challenge in fluorinated compound synthesis.

Properties

Molecular Formula |

C9H8F4O2 |

|---|---|

Molecular Weight |

224.15 g/mol |

IUPAC Name |

1-(difluoromethoxy)-5-ethoxy-2,3-difluorobenzene |

InChI |

InChI=1S/C9H8F4O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

IGELRLRNGLLEFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Sequential Functionalization via Directed Metalation

This route leverages directed ortho-metalation (DoM) to achieve precise fluorination patterns:

Step 1: Synthesis of 3-Hydroxy-5-ethoxybenzene

- Starting material : Resorcinol (1,3-dihydroxybenzene).

- Ethoxy introduction : Treatment with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C selectively ethoxylates position 5, yielding 3-hydroxy-5-ethoxybenzene.

Step 2: Protection of the Hydroxyl Group

- Methyl protection : Reaction with methyl iodide and NaH in tetrahydrofuran (THF) converts the hydroxyl group at position 3 to a methoxy group, forming 3-methoxy-5-ethoxybenzene.

Step 3: Directed Fluorination

- Lithiation : Treatment with n-butyllithium (n-BuLi) at -78°C in THF generates a lithiated intermediate at position 4 (ortho to methoxy).

- Fluorination : Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at positions 1 and 2, yielding 1,2-difluoro-3-methoxy-5-ethoxybenzene.

Step 4: Difluoromethoxy Group Installation

- Deprotection : Boron tribromide (BBr₃) in dichloromethane removes the methyl protecting group, regenerating the hydroxyl group at position 3.

- Nucleophilic substitution : Reaction with chlorodifluoromethane (ClCF₂H) in aqueous sodium hydroxide (NaOH) at 60°C introduces the difluoromethoxy group via an SN2 mechanism.

Yield : 62–68% over four steps.

Route 2: One-Pot Water-Phase Synthesis

Adapting the methodology from CN1348951A, this route emphasizes sustainability and scalability:

Step 1: Nitrophenol Intermediate Preparation

- Nitration : 3-Ethoxyphenol is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 3-ethoxy-5-nitrophenol.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

- Advantages : Enhanced heat/mass transfer and precise control over reaction parameters improve yields (75–80%) for large-scale production.

- Application : Fluorination steps using Selectfluor® benefit from flow chemistry, minimizing decomposition byproducts.

Purification Techniques

- Distillation : Effective for separating difluoromethoxy intermediates due to boiling point differences (e.g., ClCF₂H: bp -40.7°C vs. product: bp 180–185°C).

- Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity (>99%) this compound.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene with key analogues:

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs): The difluoromethoxy (-OCHF₂) group in the target compound enhances electron withdrawal compared to trifluoromethyl (-CF₃) in 1,2-dibromo-5-ethoxy-3-(trifluoromethyl)benzene . Fluorine vs. Bromine: Replacing bromine (in the dibromo analogue) with fluorine reduces molecular weight and polarizability, altering solubility and bioavailability. Bromine’s larger atomic radius increases steric hindrance and may enhance halogen bonding in agrochemicals .

Applications:

- Compounds with ethoxy and trifluoromethyl groups (e.g., lactofen) are established herbicides . The target compound’s difluoromethoxy group may offer similar lipid solubility but reduced environmental persistence compared to nitro or chloro substituents.

- Benzimidazole derivatives with fluorinated substituents (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole) show antimicrobial activity , suggesting the target compound could be modified for pharmaceutical use.

Stability and Handling Considerations

- The dibromo analogue requires refrigeration (2–8°C) due to sensitivity to degradation , whereas fluorinated compounds like the target are typically more stable at room temperature.

- Hazards: Brominated compounds exhibit higher acute toxicity (e.g., H315 for skin irritation) compared to fluorinated analogues, which often pose risks related to bioaccumulation.

Biological Activity

1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its mechanisms of action.

Anticancer Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced potency against various cancer cell lines. For instance, a related study demonstrated that fluorination can significantly increase the cytotoxicity of compounds against human prostate cancer cells (DU145) and hepatocellular carcinoma cells (Hep-G2) . The introduction of fluorine atoms can stabilize the compound and improve its binding affinity to target proteins.

Table 1: Cytotoxicity Data of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | DU145 | TBD |

| Vorinostat | DU145 | 5.59 |

| SF5-vorinostat | Hep-G2 | 3.64 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. Fluorinated compounds are known to interact with histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .

In a comparative study, the fluorinated derivative exhibited approximately double the potency against several cell lines compared to its non-fluorinated counterparts, suggesting that increased fluorination correlates with enhanced biological activity .

Study on Fluorinated Pesticides

A significant study focused on the microbial degradation of fluorinated pesticides highlighted the role of bacterial strains in breaking down similar compounds. The research indicated that certain bacterial consortia could mineralize these persistent pollutants through specific catabolic pathways . This information is critical for understanding how similar structures, including this compound, may behave in biological systems and their potential environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-difluoro-3-difluoromethoxy-5-ethoxybenzene?

The synthesis typically involves multi-step halogenation and etherification. For example:

Halogenation : Fluorination of a benzene precursor using agents like DAST (diethylaminosulfur trifluoride) or halogen-exchange reactions under anhydrous conditions .

Etherification : Introduction of difluoromethoxy and ethoxy groups via nucleophilic substitution. Ethanol or DMF is often used as a solvent under reflux (75–100°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol or acetone) is recommended to isolate the product.

Q. Key Data :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Fluorination | DAST, 0°C to RT, 12h | 40–60% | |

| Etherification | K₂CO₃, DMF, 80°C, 6h | 55–70% |

Q. How can the purity and structure of this compound be validated?

Use a combination of:

- NMR Spectroscopy : Confirm fluorine substitution patterns (¹⁹F NMR) and ethoxy/difluoromethoxy groups (¹H NMR). For example, ¹⁹F signals typically appear at δ -120 to -140 ppm for aromatic fluorines .

- GC-MS or LC-MS : Detect molecular ion peaks (e.g., m/z ≈ 260–280 for C₁₀H₈F₄O₂) and fragmentation patterns .

- Elemental Analysis : Verify C, H, and F content (±0.3% tolerance) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating during distillation .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the difluoromethoxy group .

- Moisture Sensitivity : Hydrolysis of the difluoromethoxy group may occur in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting regioselectivity data in fluorination reactions be resolved?

Contradictions in fluorination outcomes (e.g., para vs. ortho substitution) may arise from solvent polarity or catalyst choice. Mitigation strategies:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and regioselectivity .

- Isotopic Labeling : Track fluorine incorporation via ¹⁸F-labeled precursors to validate mechanistic pathways .

Case Study :

A study using SnCl₂-mediated reduction reported 70% para-selectivity in ethanol, while DMF-based methods favored ortho-substitution (55%) . Adjusting solvent polarity (ε) and temperature can modulate selectivity.

Q. What methodologies are recommended for analyzing reaction intermediates in multi-step syntheses?

Q. How can solubility limitations in polar aprotic solvents be addressed during catalysis?

This compound shows low solubility in DMF or THF (e.g., 8.2E-5 g/L at 25°C) . Solutions include:

- Co-Solvent Systems : Use DMSO:EtOAc (1:3) to enhance solubility without compromising reactivity.

- Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity .

Q. What safety protocols are critical for handling fluorinated intermediates?

- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact .

- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ before incineration to avoid HF release .

Q. How can computational tools optimize reaction conditions for scale-up?

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify viable precursors and catalysts .

- Kinetic Modeling : Predict optimal temperature/pressure conditions using Aspen Plus or COMSOL.

Example :

A BKMS_METABOLIC model predicted 20% higher yield at 90°C vs. 80°C for ethoxy group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.